2-(Aminomethyl)pyridin-3-amin

Übersicht

Beschreibung

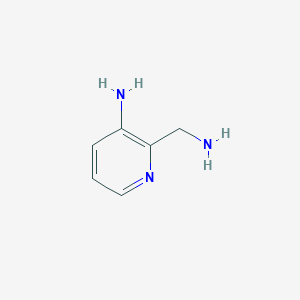

2-(Aminomethyl)pyridin-3-amine is an organic compound with the molecular formula C6H9N3. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of an aminomethyl group attached to the second position and an amine group attached to the third position of the pyridine ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Wissenschaftliche Forschungsanwendungen

2-(Aminomethyl)pyridin-3-amine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in coordination chemistry.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

Target of Action

It is known that similar compounds, such as 2-aminopyrimidine derivatives, have shown antitrypanosomal and antiplasmodial activities . These compounds act against organisms causing sleeping sickness (Trypanosoma brucei rhodesiense) and malaria (Plasmodium falciparum NF54) .

Mode of Action

It can be inferred from related compounds that it may interact with its targets, leading to changes that inhibit the growth or function of the target organisms .

Biochemical Pathways

It is known that similar compounds can affect various biochemical pathways in target organisms, leading to their inhibition .

Pharmacokinetics

The physicochemical properties of the compound, such as its density (1049 g/mL at 25 °C) , may influence its bioavailability.

Result of Action

It is known that similar compounds can exhibit antitrypanosomal and antiplasmodial activities , suggesting that 2-(Aminomethyl)pyridin-3-amine may have similar effects.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Aminomethyl)pyridin-3-amine typically involves the reaction of 3-cyanopyridine with hydrogen in the presence of a catalyst such as Raney nickelThe reaction conditions generally include a temperature range of 50-100°C and a hydrogen pressure of 1-5 atm .

Industrial Production Methods: Industrial production of 2-(Aminomethyl)pyridin-3-amine follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient conversion and high yield. The reaction is monitored and controlled to maintain optimal conditions for the hydrogenation process.

Analyse Chemischer Reaktionen

Types of Reactions: 2-(Aminomethyl)pyridin-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form more saturated derivatives.

Substitution: The amine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products:

Oxidation: Formation of pyridine N-oxides.

Reduction: Formation of more saturated amines.

Substitution: Formation of N-alkyl or N-acyl derivatives.

Vergleich Mit ähnlichen Verbindungen

2-Aminopyridine: Similar structure but lacks the aminomethyl group.

3-Aminopyridine: Similar structure but the amine group is attached to the third position without the aminomethyl group.

2-Amino-3-methylpyridine: Contains a methyl group instead of an aminomethyl group.

Uniqueness: 2-(Aminomethyl)pyridin-3-amine is unique due to the presence of both an aminomethyl group and an amine group on the pyridine ring. This dual functionality allows it to participate in a wider range of chemical reactions and form more diverse coordination complexes compared to its similar compounds .

Biologische Aktivität

2-(Aminomethyl)pyridin-3-amine, also known as 3-(aminomethyl)pyridin-2-amine, is a chemical compound with the molecular formula C₆H₉N₃. Its structure features a pyridine ring substituted with an amino group and an aminomethyl side chain, making it a versatile scaffold in medicinal chemistry and organic synthesis. This compound has garnered attention for its potential biological activities, particularly in drug discovery and development.

The compound can be synthesized through various methods, including nucleophilic substitution reactions and reductive amination processes. The presence of two amine functionalities allows for diverse chemical transformations, enhancing its utility as a building block for biologically active compounds.

Biological Activity Overview

Research indicates that 2-(aminomethyl)pyridin-3-amine exhibits significant biological activity, particularly in the following areas:

- Antimicrobial Activity : Preliminary studies suggest that compounds derived from 2-(aminomethyl)pyridin-3-amine demonstrate antimicrobial properties against various bacterial strains .

- Cancer Research : Its derivatives have been explored for their potential as inhibitors of key proteins involved in cancer progression, such as PERK (PKR-like endoplasmic reticulum kinase), which is implicated in tumorigenesis .

- Enzyme Inhibition : The compound may act as an inhibitor for several enzymes, influencing cellular processes related to inflammation and cancer cell survival .

While specific mechanisms of action for 2-(aminomethyl)pyridin-3-amine are not fully elucidated, its biological effects are likely mediated through interactions with various biological targets, including:

- Binding Affinity : Studies have focused on the binding affinity of this compound to specific receptors or enzymes, suggesting that its structural features facilitate effective molecular interactions.

- Cellular Effects : The compound's ability to influence cell signaling pathways and gene expression is under investigation, particularly in relation to its potential anticancer properties .

Study on Antimicrobial Properties

A study conducted on the antimicrobial activity of 2-(aminomethyl)pyridin-3-amine derivatives revealed significant inhibition zones against Staphylococcus epidermidis and other pathogens. The methodology involved agar diffusion assays where the compound's effectiveness was compared to standard antibiotics like gentamicin .

Cancer Inhibition Research

In a notable study, derivatives of 2-(aminomethyl)pyridin-3-amine were evaluated as PERK inhibitors. One derivative demonstrated robust pharmacokinetics and oral bioavailability in mouse models, leading to reduced tumor growth in xenograft models of renal cell carcinoma . This highlights the compound's potential as a therapeutic agent in oncology.

Comparative Analysis with Related Compounds

To better understand the unique properties of 2-(aminomethyl)pyridin-3-amine, a comparison with structurally similar compounds is provided below:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 2-Aminopyridine | Simple pyridine derivative | Commonly used as a building block in organic synthesis. |

| 2-Amino-3-methylpyridine | Methyl-substituted pyridine | Exhibits different biological activities compared to target. |

| 4-Aminopyridine | Para-substituted pyridine | Known for its role in pharmaceutical applications. |

| 5-Aminopyridine | Another positional isomer | Has distinct reactivity patterns and biological properties. |

This table illustrates how variations in substitution patterns can lead to significant differences in biological activity and application potential.

Eigenschaften

IUPAC Name |

2-(aminomethyl)pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c7-4-6-5(8)2-1-3-9-6/h1-3H,4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNMQCKCNKPZZLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)CN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40579902 | |

| Record name | 2-(Aminomethyl)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40579902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144288-50-6 | |

| Record name | 2-(Aminomethyl)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40579902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.